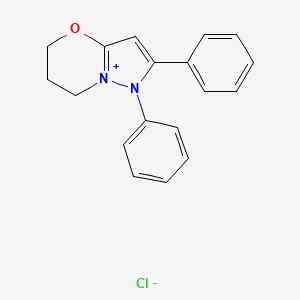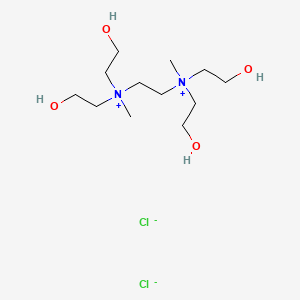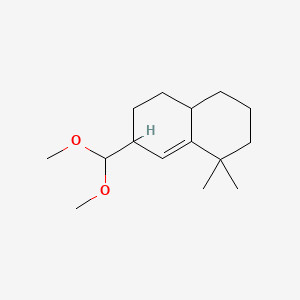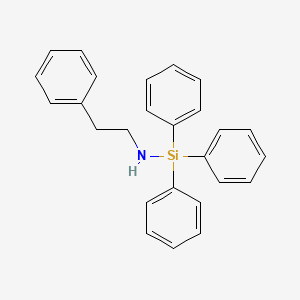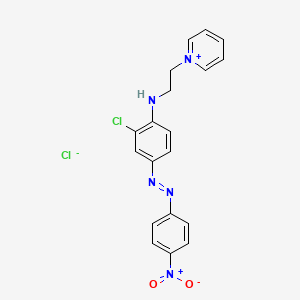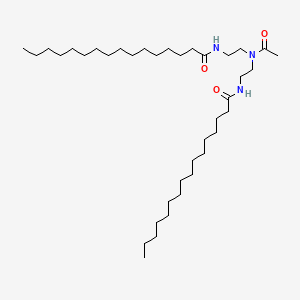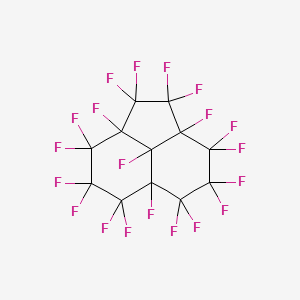
Acenaphthylene, eicosafluorododecahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphthylene, eicosafluorododecahydro- is a polycyclic aromatic hydrocarbon with a unique structure that includes multiple fused rings. This compound is characterized by its high degree of fluorination, which imparts distinct chemical and physical properties. It is a yellow solid that is insoluble in water but highly soluble in organic solvents such as ethanol, diethyl ether, and benzene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylene, eicosafluorododecahydro- typically involves the fluorination of acenaphthylene. One common method is the direct fluorination of acenaphthylene using elemental fluorine in the presence of a catalyst. This reaction is carried out under controlled conditions to prevent over-fluorination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of acenaphthylene, eicosafluorododecahydro- often employs a continuous flow reactor system to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale while minimizing the risk of side reactions and ensuring high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acenaphthylene, eicosafluorododecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Acenaphthoquinone derivatives.
Reduction: More saturated hydrocarbons such as acenaphthene.
Substitution: Various halogenated acenaphthylene derivatives.
Wissenschaftliche Forschungsanwendungen
Acenaphthylene, eicosafluorododecahydro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which acenaphthylene, eicosafluorododecahydro- exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The high degree of fluorination enhances its binding affinity and specificity for these targets, leading to various biological and chemical effects. The pathways involved often include oxidative stress and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthene: A less fluorinated analog with similar structural features but different chemical properties.
Acenaphthoquinone: An oxidized derivative with distinct reactivity and applications.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks that exhibit unique biological activities.
Uniqueness
Acenaphthylene, eicosafluorododecahydro- stands out due to its high degree of fluorination, which imparts unique chemical stability, reactivity, and biological activity. This makes it a valuable compound for various advanced applications in research and industry .
Eigenschaften
CAS-Nummer |
307-07-3 |
|---|---|
Molekularformel |
C12F20 |
Molekulargewicht |
524.10 g/mol |
IUPAC-Name |
1,1,2,2,3,3,3a,4,4,5,5,5a,6,6,7,7,8,8,8a,8b-icosafluoroacenaphthylene |
InChI |
InChI=1S/C12F20/c13-1-2(14)5(17,18)6(19,20)3(1,15)8(23,24)12(31,32)10(27,28)4(1,16)9(25,26)11(29,30)7(2,21)22 |
InChI-Schlüssel |
VDXGSVGYMMTFHU-UHFFFAOYSA-N |
Kanonische SMILES |
C12(C3(C(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


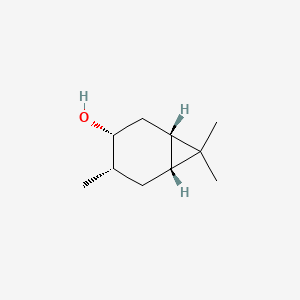
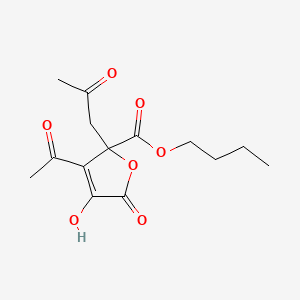
![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)


![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
